molecular formula C13H14F3NO2 B2464545 o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034249-85-7

o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2464545
CAS No.: 2034249-85-7
M. Wt: 273.255
InChI Key: RJDXBGNBQFBUBK-UHFFFAOYSA-N
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Description

o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic compound characterized by the presence of an azetidine ring substituted with a trifluoroethoxy group and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves the reaction of o-tolyl ketone with 3-(2,2,2-trifluoroethoxy)azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the azetidine ring. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring can form hydrogen bonds with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one: Similar in having a trifluoroethoxy group but differs in the core structure.

    2,2,2-Trifluoroethoxybenzene: Shares the trifluoroethoxy group but lacks the azetidine ring.

Uniqueness

o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is unique due to the combination of the azetidine ring and the trifluoroethoxy group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

(2-methylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-9-4-2-3-5-11(9)12(18)17-6-10(7-17)19-8-13(14,15)16/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDXBGNBQFBUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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